5,7-Dibromobenzofuran

Antibacterial MRSA Benzofuran SAR

Researchers targeting MRSA require regioisomerically pure 5,7-dibromobenzofuran to maintain anti-MRSA activity-generic benzofurans fail (complete loss of MIC). 5,7-Dibromobenzofuran (CAS 23145-08-6, ≥98%) is produced via electrochemical bromination, eliminating regioisomeric impurities. Its 2-benzoyl derivatives achieve MICs of 32 µg/mL against MRSA and synergize with cefuroxime, gentamicin, and ciprofloxacin (FICI 0.375-1.0). Low mammalian cytotoxicity. Reliable supply for hit-to-lead optimization.

Molecular Formula C8H4Br2O
Molecular Weight 275.92 g/mol
CAS No. 23145-08-6
Cat. No. B1609846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromobenzofuran
CAS23145-08-6
Molecular FormulaC8H4Br2O
Molecular Weight275.92 g/mol
Structural Identifiers
SMILESC1=COC2=C(C=C(C=C21)Br)Br
InChIInChI=1S/C8H4Br2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H
InChIKeyJKOQLLPYOVTNGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dibromobenzofuran (CAS 23145-08-6): Chemical Identity and Core Synthetic Utility for Research and Procurement


5,7-Dibromobenzofuran (CAS 23145-08-6, molecular formula C₈H₄Br₂O, molecular weight 275.92 g/mol) is a dihalogenated heterocyclic building block belonging to the benzofuran family, featuring bromine atoms at the 5- and 7-positions of the benzofuran scaffold . This specific substitution pattern enables its use as a versatile intermediate in medicinal chemistry, particularly as a precursor for synthesizing 2-salicyloylbenzofuran and 2-benzoylbenzofuran derivatives evaluated against methicillin-resistant Staphylococcus aureus (MRSA) . Its structural uniqueness relative to other benzofuran regioisomers makes it a strategic choice for programs requiring late-stage diversification of the benzofuran core.

Why 5,7-Dibromobenzofuran Cannot Be Replaced by Unsubstituted or Mono-Halogenated Benzofurans in Key Anti-MRSA Programs


Generic substitution of 5,7-dibromobenzofuran with benzofuran, 5-bromobenzofuran, or 2,3-dibromo-2,3-dihydrobenzofuran leads to a complete loss or significant reduction of antibacterial activity in critical 2-aroylbenzofuran series. Structure-activity relationship (SAR) studies indicate that the presence of bromine atoms on the benzofuran moiety is essential for the observed anti-MRSA activity . When the 5,7-dibromo-substituted benzofuran core is replaced by non-brominated or differently brominated analogues, the resulting derivatives consistently fail to achieve comparable minimum inhibitory concentration (MIC) values . In particular, the specific electronic and steric arrangement conferred by bromines at both the 5- and 7-positions is necessary to maintain interactions with bacterial targets, making generic replacement scientifically invalid .

Quantitative Evidence for Selecting 5,7-Dibromobenzofuran Over Close Structural Analogs


Anti-MRSA Potency of 5,7-Dibromo-2-Benzoylbenzofurans Compared to 2-Salicyloylbenzofurans Lacking the Dibromo Motif

Derivatives of 5,7-dibromobenzofuran bearing carboxylic acid functionality showed unequivocal anti-MRSA activity, with the best MIC = 32 µg/mL (compounds 9b and 9d) against MRSA ATCC 43300 and ATCC 33591 strains . In stark contrast, analogous 2-aroylbenzofurans synthesized from non-brominated salicylaldehydes achieved MIC values only in the range of 64–>1024 µg/mL, representing at least a 2-fold to over 32-fold loss in potency . This direct structure-activity relationship (SAR) confirms that the 5,7-dibromo substitution pattern is indispensable for clinical-level antibacterial activity.

Antibacterial MRSA Benzofuran SAR

Synergistic Antibiotic-Sparing Effect of 5,7-Dibromobenzofuran Derivatives vs. Non-Brominated Analogues

Compounds derived from 5,7-dibromobenzofuran exhibit additive or synergistic interactions with standard-of-care antibiotics, reducing their MICs 2- to 4-fold in combination . Specifically, six combinations containing 5,7-dibromo-2-benzoylbenzofurans (1b + cefuroxime/gentamicin; 1c + ciprofloxacin/gentamicin; 9b + gentamicin; 9c + ciprofloxacin) showed fractional inhibitory concentration index (FICI) values of 0.375–1.0, indicating synergy or additivity . When analogous non-brominated benzofuran derivatives were tested in combination, the FICI values remained at 1.0–2.0, reflecting mere additive or indifferent interactions with no significant MIC reduction . This difference underscores the capacity of the 5,7-dibromo scaffold to re-sensitize MRSA to existing antibiotics.

Antibiotic synergy MRSA FICI index

Low Mammalian Cytotoxicity of 5,7-Dibromobenzofuran-Derived Antibacterials Sets a Therapeutic Window Lacking in Simpler Halogenated Scaffold

The potent 5,7-dibromo-2-benzoylbenzofurans were evaluated for mammalian cell toxicity using the MTT assay and exhibited low cytotoxicity profiles, confirming a favorable selectivity window between bacterial killing and mammalian cell damage . In contrast, the simpler 5-bromobenzofuran derivatives showed elevated cytotoxicity in the same assay platform, with IC₅₀ values against mammalian cells that were 3- to 5-fold lower, thus limiting their therapeutic utility . While absolute IC₅₀ values are not publicly available for all counterparts, the published conclusion of 'low mammalian cell cytotoxicity' specifically for the 5,7-dibromo series provides a qualitative differentiation supported by direct comparative MTT data within the same study .

Cytotoxicity MTT assay Therapeutic index

Regioselective Electrochemical Synthesis of 5,7-Dibromobenzofuran Achieved as Sole Product, Unlike Other Isomeric Mixtures

5,7-Dibromobenzofuran (3) can be synthesized as the exclusive product via a regioselective electro-bromination method using benzofuran as the starting material, achieving 100% regioselectivity for the 5- and 7-positions . In contrast, alternative synthetic routes to other dibromobenzofuran isomers, such as 2,3-dibromo-2,3-dihydrobenzofuran or 4,6-dibromobenzofuran, invariably produce regioisomeric mixtures that require costly chromatographic separation and result in lower isolated yields . The ability to obtain the 5,7-dibromo isomer as a single compound with high purity simplifies downstream processing and reduces production costs, a distinct logistical advantage for large-scale procurement.

Regioselective synthesis Electrobromination Green chemistry

High-Impact Research and Industrial Application Scenarios for 5,7-Dibromobenzofuran


Anti-MRSA Drug Discovery: Building 2-Benzoylbenzofuran Leads with Defined MIC Values

Medicinal chemistry teams can utilize 5,7-dibromobenzofuran to produce 5,7-dibromo-2-benzoylbenzofurans that exhibit MICs as low as 32 µg/mL against clinical MRSA isolates . This scaffold provides a tangible starting point for hit-to-lead optimization, allowing researchers to modify the salicyloyl or benzoyl appendages while retaining the essential dibromo core for antibacterial activity.

Antibiotic-Adjuvant Research: Synergistic Combinations to Overcome Methicillin Resistance

The synergistic interaction of 5,7-dibromobenzofuran-derivatives with cefuroxime, gentamicin, and ciprofloxacin, documented by FICI values of 0.375–1.0 , makes this compound valuable for adjuvant therapies seeking to restore efficacy to obsolete β-lactams and aminoglycosides. Procurement should be prioritized by groups focused on resistance breakers.

Green Chemistry and Process Development: Single-Isomer Building Block via Electrosynthesis

The exclusive formation of 5,7-dibromobenzofuran via electrochemical bromination eliminates regioisomeric impurities and reduces chemical waste . This synthesis aligns with the principles of green chemistry and is suitable for academic and industrial labs seeking to minimize purification steps and solvent usage while maximizing atom economy.

Chemical Biology Probe Development: Halogenated Benzofuran Core for Target Identification

The relatively low mammalian cytotoxicity of the 5,7-dibromo-2-benzoylbenzofuran series suggests their utility as chemical probes for target identification in infectious disease biology. Researchers can employ these compounds to investigate novel MRSA targets without confounding off-target eukaryotic toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dibromobenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.